

Preliminary Screening of *Atractylodes lancea* Extracts for Bioactivity: A Technical Guide

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Compound of Interest

Compound Name: (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate
Cat. No.: B12299452

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Introduction

Atractylodes lancea (Thunb.) DC., a member of the Asteraceae family, is a perennial herb with a long history of use in traditional East Asian medicine, particularly in China, Japan, and Korea. [1] Commonly known as "Cang Zhu" in Chinese, its rhizome has been traditionally used to treat a variety of ailments including digestive disorders, rheumatic diseases, night blindness, and influenza. [2][3] The therapeutic potential of *A. lancea* is attributed to its rich composition of bioactive compounds, primarily sesquiterpenoids, polyacetylenes, and flavonoids. [2][4] This guide provides a comprehensive overview of the preliminary screening of *A. lancea* extracts for various biological activities, focusing on the experimental methodologies, quantitative data, and underlying signaling pathways.

Major Bioactive Constituents

Phytochemical analyses have revealed that the rhizome of *Atractylodes lancea* is a rich source of various bioactive compounds. The primary chemical constituents responsible for its pharmacological effects are sesquiterpenoids and polyacetylenes.

Table 1: Major Bioactive Compounds in *Atractylodes lancea*

Compound Class	Specific Compound
Sesquiterpenoids	β-eudesmol [1][2]
	Hinesol [1][2]
	Atractylone [1]
	Atractylenolide I, II, III [1][5]
Polyacetylenes	Atractylodin [1][2]
Phytosterols	β-Sitosterol [1]
	Stigmasterol [1]

Bioactivity Screening of *Atractylodes lancea* Extracts

Anticancer Activity

Extracts of *Atractylodes lancea* and its isolated compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

- **Cholangiocarcinoma (CCA):** An ethanolic extract of *A. lancea* rhizome exhibited potent anti-CCA activity.[6] The major constituents, β-eudesmol, atractylodin, and hinesol, have been investigated for their synergistic cytotoxic effects on CCA cell lines.[2]
- **Triple-Negative Breast Cancer (TNBC):** A crude extract of *A. lancea* was found to inhibit the proliferation of TNBC cells (MDA-MB-231) in a dose- and time-dependent manner.[7][8] The anti-metastatic effects were attributed to the modulation of epithelial-mesenchymal transition (EMT) markers and the inhibition of the NF-κB signaling pathway.[7][8]
- **Gastric Cancer:** The petroleum ether (PE) fraction of an *A. lancea* extract showed the most effective growth inhibitory effects on human gastric cancer cell lines BGC-823 and SGC-7901.[3] The mechanism of action was linked to the induction of apoptosis via both mitochondria-dependent and death receptor-dependent pathways, as well as cell cycle arrest.[3]

Table 2: Anticancer Activity of *Atractylodes lancea* Extracts and Compounds

Cancer Type	Cell Line	Extract/Compound	IC50 Value	Reference
Triple-Negative Breast Cancer	MDA-MB-231	Crude Extract	92.11±0.01 µg/ml (24 h)	[7]
Triple-Negative Breast Cancer	MDA-MB-231	Crude Extract	95.80±0.01 µg/ml (48 h)	[7]
Cholangiocarcinoma	CL-6	Ethanollic Extract	24.09±3.40 µg/mL	[8]
Gastric Cancer	BGC-823, SGC-7901	Petroleum Ether Fraction	Not specified	[3]

Anti-inflammatory Activity

Atractylodes lancea extracts and their components have been shown to possess significant anti-inflammatory properties.

- An ethanolic extract of the rhizome (Al-EE) was found to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9]
- The extract also reduced the mRNA expression of inducible NO synthase (iNOS), cyclooxygenase (COX)-2, and tumor necrosis factor (TNF)-α.[9]
- The anti-inflammatory effects are mediated through the inhibition of the Akt/NF-κB signaling pathway.[9][10]
- Isolated compounds such as atractylenolide III and atractylodin have also been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5]

Table 3: Anti-inflammatory Activity of *Atractylodes lancea* Compounds

Compound	Cell Line	Activity	IC50 Value	Reference
Compound 3	BV2	NO Production Inhibition	11.39 μ M	[4]
Curcumin (Positive Control)	BV2	NO Production Inhibition	4.77 μ M	[4]

Antioxidant Activity

The antioxidant potential of *Atractylodes lancea* has been evaluated using various in vitro assays. Extracts from the aerial parts of a related species, *Atractylodes macrocephala*, have shown significant antioxidant activity, which is attributed to their high content of total phenolics and flavonoids.[11][12] The primary mechanisms of antioxidant action are believed to be radical scavenging and metal chelation.[12]

Antibacterial Activity

Bioassay-guided fractionation of *A. lancea* has led to the isolation of compounds with antibacterial activity. Several isolated sesquiterpenoids and polyacetylenes have shown varying degrees of effectiveness against *Staphylococcus aureus* and methicillin-resistant *Staphylococcus aureus* (MRSA).[13]

Table 4: Antibacterial Activity of *Atractylodes lancea* Compound 21

Bacteria	MIC Value (μ g/mL)
<i>Staphylococcus aureus</i>	6.25 - 20.00
MRSA	6.25 - 20.00

Experimental Protocols

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

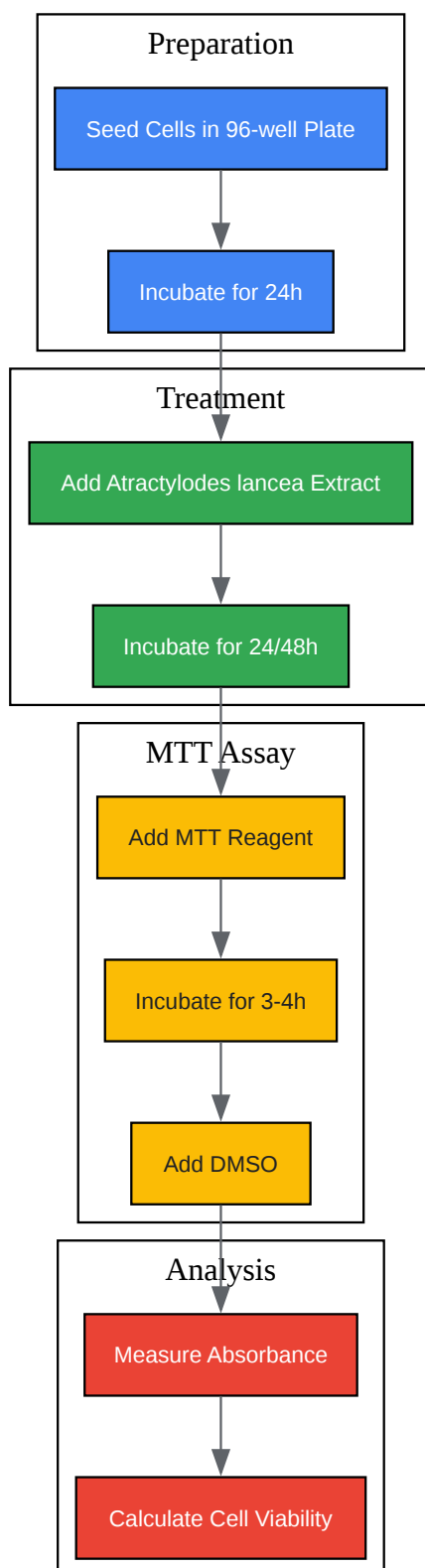
- Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.^[8]
- Treatment: Treat the cells with varying concentrations of the *A. lancea* extract (e.g., 0 to 160 µg/ml) and incubate for 24 or 48 hours.^[8]
- MTT Addition: Add 20 µL of the MTT reagent to each well and incubate for an additional 3-4 hours at 37°C.^{[2][8]}
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of NO, a key inflammatory mediator, by macrophages.

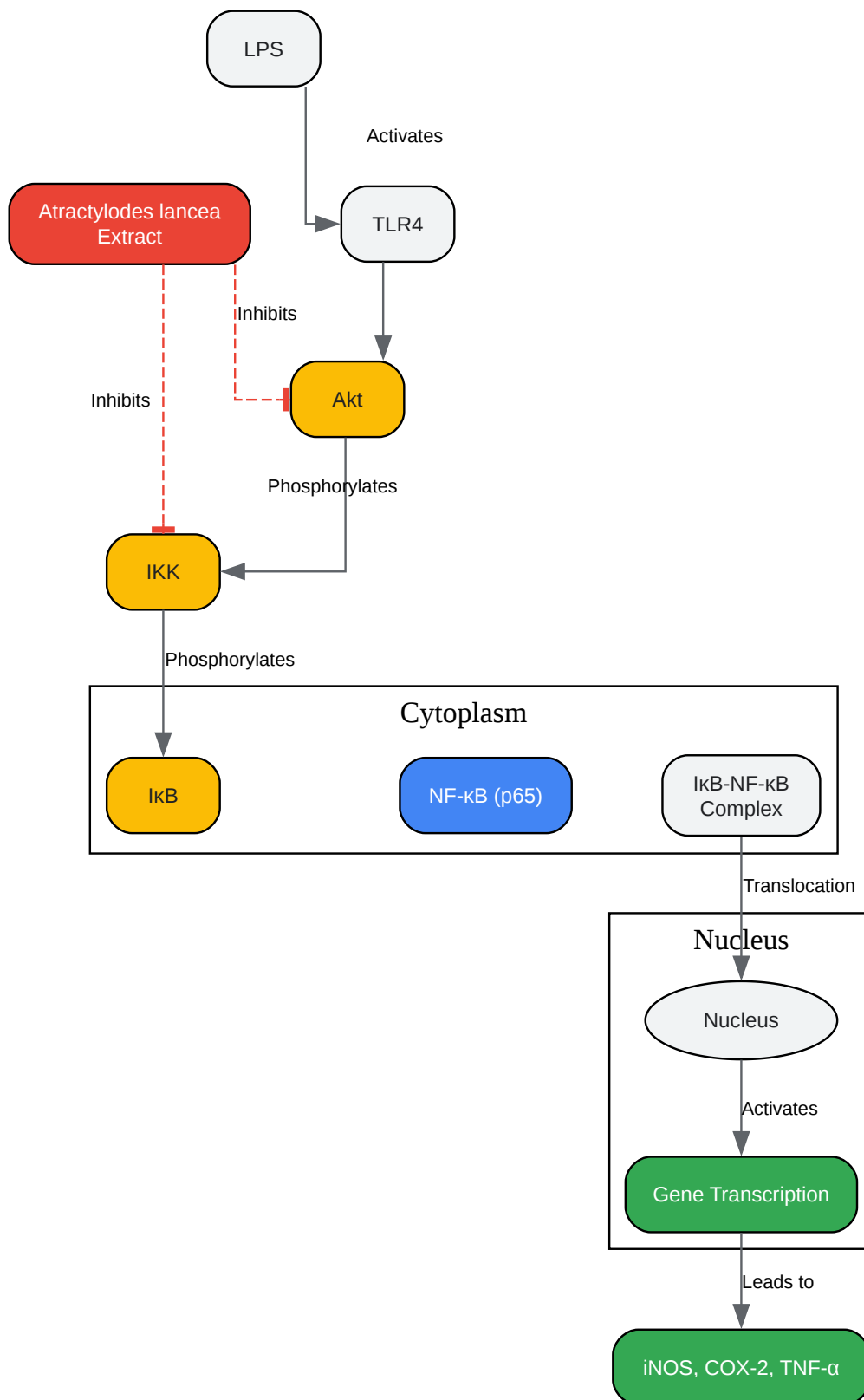
- Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
- Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of the *A. lancea* extract for a specified period.
- Sample Collection: Collect the cell culture supernatant.
- Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
- Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The amount of NO produced is determined from a standard curve of sodium nitrite.

Visualizations



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Caption: Workflow for MTT-based cytotoxicity screening of Atractylodes lancea extracts.



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